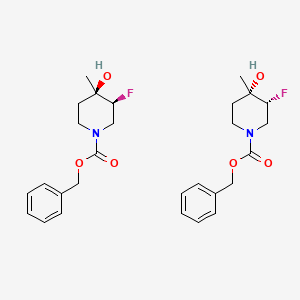
benzyl (3S,4R)-3-fluoro-4-hydroxy-4-methylpiperidine-1-carboxylate;benzyl (3R,4S)-3-fluoro-4-hydroxy-4-methylpiperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-Benzyl 3-fluoro-4-hydroxy-4-methylpiperidine-1-carboxylate: is a chemical compound with the molecular formula C13H17NO3F. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is of interest due to its unique structural features, which include a fluorine atom, a hydroxyl group, and a methyl group attached to the piperidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-Benzyl 3-fluoro-4-hydroxy-4-methylpiperidine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as benzylamine, 3-fluoro-4-hydroxy-4-methylpiperidine, and appropriate carboxylating agents.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane or tetrahydrofuran. The temperature is maintained at a specific range to ensure the desired reaction pathway.
Catalysts and Reagents: Catalysts such as palladium or platinum may be used to facilitate the reaction. Reagents like triethylamine or sodium hydride are employed to promote the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of trans-Benzyl 3-fluoro-4-hydroxy-4-methylpiperidine-1-carboxylate involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain a high yield of the compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to remove the fluorine atom or to convert the carboxylate group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups such as chlorine, bromine, or iodine.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used to facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of ketone or aldehyde derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: trans-Benzyl 3-fluoro-4-hydroxy-4-methylpiperidine-1-carboxylate is used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition Studies: The compound is used to study the inhibition of specific enzymes due to its unique structural features.
Medicine:
Drug Development: The compound is investigated for its potential use in developing new pharmaceuticals, particularly those targeting neurological disorders.
Industry:
Material Science: The compound is used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength.
Mechanism of Action
The mechanism of action of trans-Benzyl 3-fluoro-4-hydroxy-4-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The fluorine atom and hydroxyl group play a crucial role in binding to target proteins or enzymes, leading to inhibition or activation of specific pathways. The compound’s unique structure allows it to interact with multiple targets, making it a versatile molecule in scientific research.
Comparison with Similar Compounds
- trans-Benzyl 3-fluoro-4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate
- trans-Benzyl 3-chloro-4-hydroxy-4-methylpiperidine-1-carboxylate
- trans-Benzyl 3-bromo-4-hydroxy-4-methylpiperidine-1-carboxylate
Comparison:
- Structural Differences: The presence of different halogen atoms (fluorine, chlorine, bromine) in similar compounds affects their reactivity and interaction with molecular targets.
- Reactivity: The fluorine-containing compound is generally more reactive due to the high electronegativity of fluorine.
- Applications: While all similar compounds have applications in chemistry and biology, the specific properties of trans-Benzyl 3-fluoro-4-hydroxy-4-methylpiperidine-1-carboxylate make it particularly useful in drug development and enzyme inhibition studies.
Properties
Molecular Formula |
C28H36F2N2O6 |
|---|---|
Molecular Weight |
534.6 g/mol |
IUPAC Name |
benzyl (3S,4R)-3-fluoro-4-hydroxy-4-methylpiperidine-1-carboxylate;benzyl (3R,4S)-3-fluoro-4-hydroxy-4-methylpiperidine-1-carboxylate |
InChI |
InChI=1S/2C14H18FNO3/c2*1-14(18)7-8-16(9-12(14)15)13(17)19-10-11-5-3-2-4-6-11/h2*2-6,12,18H,7-10H2,1H3/t2*12-,14+/m10/s1 |
InChI Key |
XWLPJDXWJVHIJO-GJSFELMDSA-N |
Isomeric SMILES |
C[C@@]1(CCN(C[C@H]1F)C(=O)OCC2=CC=CC=C2)O.C[C@]1(CCN(C[C@@H]1F)C(=O)OCC2=CC=CC=C2)O |
Canonical SMILES |
CC1(CCN(CC1F)C(=O)OCC2=CC=CC=C2)O.CC1(CCN(CC1F)C(=O)OCC2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-(4-chlorophenoxy)anilino]-1H-quinazoline-2-thione](/img/structure/B14115881.png)
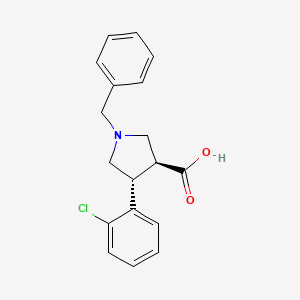
![2-[3-(aminomethyl)phenyl]-3-(9H-fluoren-9-ylmethoxy)-3-oxopropanoic acid](/img/structure/B14115898.png)
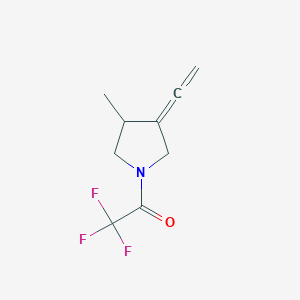
![3-(2-Ethoxyphenoxy)-7-[(4-methylphenyl)methoxy]chromen-4-one](/img/structure/B14115910.png)

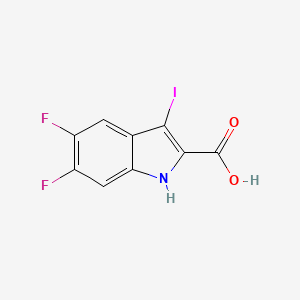
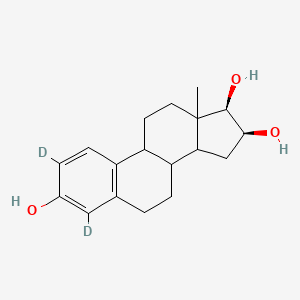
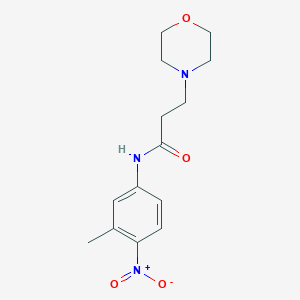
![1-(m-Tolylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B14115947.png)
![methyl 2-(8-(2-chlorophenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14115950.png)
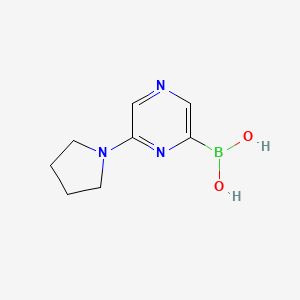
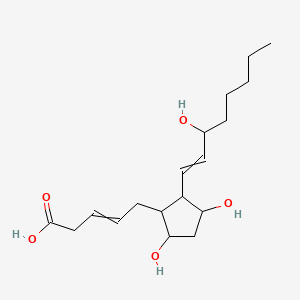
![(E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea](/img/structure/B14115971.png)
